molecular formula C11H10ClNO B1296097 2-chloro-1-ethyl-1H-indole-3-carbaldehyde CAS No. 64788-54-1

2-chloro-1-ethyl-1H-indole-3-carbaldehyde

Cat. No.: B1296097
CAS No.: 64788-54-1
M. Wt: 207.65 g/mol
InChI Key: OUYUXOLCOLWWDO-UHFFFAOYSA-N
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Description

Overview of the Indole (B1671886) Scaffold in Organic Synthesis and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the fields of organic synthesis and medicinal chemistry. ijrpr.com This privileged heterocyclic framework is a common feature in a vast array of natural products and synthetic molecules that exhibit significant biological activity. nih.govmdpi.com Its structural versatility and ability to engage in diverse molecular interactions make it a frequent target for drug discovery and development. ijrpr.comnih.gov

Indole derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their use in treatments for cancer, infectious diseases, and inflammatory conditions. ijrpr.comnih.gov The indole nucleus is present in several FDA-approved drugs, such as the anticancer agents vinblastine and vincristine, and the antihypertensive drug reserpine. mdpi.com The continued exploration of indole-based compounds is driven by their proven therapeutic potential and the ongoing need for novel medicinal agents. nih.govresearchgate.net Nature itself provides a rich source of indole scaffolds, found in various bioactive molecules of both natural and synthetic origin. nih.gov

Importance of Indole-3-carbaldehyde Derivatives in Modern Synthetic Strategies

Within the broad class of indole compounds, indole-3-carbaldehyde and its derivatives serve as crucial intermediates and building blocks in modern organic synthesis. nih.govresearchgate.net The carbonyl group at the 3-position is highly reactive, facilitating a variety of chemical transformations such as C-C and C-N bond-forming reactions and reductions. researchgate.net This reactivity makes them ideal precursors for the construction of more complex heterocyclic systems and biologically active molecules, including indole alkaloids. researchgate.netekb.eg

The versatility of indole-3-carbaldehyde derivatives is highlighted by their application in multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecular architectures from simple starting materials in a single step. nih.gov These synthetic strategies are essential for generating libraries of compounds for drug screening and developing novel therapeutic agents. researchgate.netderpharmachemica.com The ability to readily modify the indole-3-carbaldehyde core has led to the synthesis of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Rationale for Research on Substituted Indoles, with a Specific Focus on 2-chloro-1-ethyl-1H-indole-3-carbaldehyde

The strategic placement of various substituents on the indole ring system allows for the fine-tuning of a molecule's physicochemical and biological properties. This rationale underpins the extensive research into substituted indoles. The introduction of specific functional groups can enhance potency, selectivity, and pharmacokinetic profiles.

This compound is a specific example of a substituted indole that has garnered scientific interest. The presence of a chlorine atom at the 2-position and an ethyl group at the 1-position significantly influences its reactivity and potential applications. Research into this compound and its analogs contributes to a deeper understanding of structure-activity relationships within this class of molecules. The synthesis and reactions of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes, including the ethyl derivative, have been investigated to create novel heterocyclic systems. clockss.org

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name2-chloro-1-ethylindole-3-carbaldehyde nih.gov
CAS Number64788-54-1 nih.govgentaur.com
Molecular FormulaC₁₁H₁₀ClNO nih.gov
Molecular Weight207.65 g/mol nih.gov
InChIKeyOUYUXOLCOLWWDO-UHFFFAOYSA-N nih.gov
Canonical SMILESCCn1c(c(c2ccccc21)C=O)Cl nih.gov

Detailed physicochemical properties are provided in the following interactive table.

PropertyValue
XLogP32.7 echemi.com
Hydrogen Bond Acceptor Count1 echemi.com
Rotatable Bond Count2 echemi.com
Exact Mass207.0450916 Da nih.govechemi.com
Monoisotopic Mass207.0450916 Da nih.govechemi.com
Topological Polar Surface Area22 Ų nih.gov
Heavy Atom Count14 echemi.com
Complexity221 nih.govechemi.com
Covalently-Bonded Unit Count1 echemi.com

Spectroscopic data provides further insight into the molecular structure of this compound. A study reported the following ¹H-NMR data:

¹H-NMR (CDCl₃) : δ 1.43 (t, J = 7.4 Hz, 3Н, СН₂СН₃), 4.30 (q, J = 7.4 Hz, 2Н, СН₂СН₃), 7.25-7.37 (m, 3Н, НAr.), 8.30 (m, 1Н, H-4Ind), 10.15 (s, 1Н, СНО). clockss.org

The infrared spectrum shows a characteristic carbonyl stretch:

IR : 1645 (С=О), 1600, 1580 (C-СAr) cm⁻¹. clockss.org

The synthesis of this compound has been achieved by treating 2-chloro-1H-indole-3-carbaldehyde with diethyl sulfate, resulting in a 76% yield. clockss.org This compound has been used as a reactant in condensation reactions with barbituric acids to form new indolin-2-one derivatives. clockss.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-ethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)9(7-14)11(13)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYUXOLCOLWWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313246
Record name 2-Chloro-1-ethyl-1H-indole-3-carbaldehyde
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64788-54-1
Record name NSC268302
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-ethyl-1H-indole-3-carbaldehyde
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Elucidation of Reactivity and Reaction Mechanisms of 2 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde

Electrophilic and Nucleophilic Reactivity at Key Positions within 2-chloro-1-ethyl-1H-indole-3-carbaldehyde

The carbaldehyde group at the C3 position is a primary site for nucleophilic addition and condensation reactions, characteristic of aldehydes. researchgate.net Its carbonyl carbon is electrophilic and readily attacked by various nucleophiles. This reactivity is central to chain extension and the introduction of new functional groups at this position.

Key reactions involving the C3-carbaldehyde include:

Condensation Reactions: It reacts with active methylene (B1212753) compounds, such as barbituric acids, in Knoevenagel-type condensations. clockss.org These reactions are typically the initial step in multistep sequences leading to more complex molecules.

Schiff Base Formation: The carbaldehyde undergoes condensation with primary amines and hydrazines to form the corresponding imines (Schiff bases) or hydrazones. nih.gov This is a common strategy for building larger molecular frameworks or preparing for subsequent cyclization steps.

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, allowing for the formation of a carbon-carbon double bond at the C3 position.

Reduction: The aldehyde group can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride.

Table 1: Summary of Reactions at the C3-Carbaldehyde Group
Reaction TypeReactantProduct TypeReference
Knoevenagel CondensationActive Methylene Compounds (e.g., Barbituric Acid)α,β-Unsaturated Carbonyl Compound clockss.org
Schiff Base FormationPrimary Amines, HydrazinesImine, Hydrazone nih.gov
Wittig ReactionPhosphorus YlideAlkeneGeneral Aldehyde Reactivity
ReductionReducing Agents (e.g., NaBH4)Primary AlcoholGeneral Aldehyde Reactivity

The chlorine atom at the C2 position of the indole (B1671886) ring is a key feature, rendering this position susceptible to nucleophilic substitution. semanticscholar.orgnii.ac.jp The electron-withdrawing effect of the adjacent C3-carbaldehyde group enhances the electrophilicity of the C2 carbon, facilitating the displacement of the chloride ion by a variety of nucleophiles. This reactivity is fundamental for the synthesis of 2-substituted indole derivatives.

Common transformations involving the C2-chloro group include:

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These include Suzuki couplings (with boronic acids), Sonogashira couplings (with terminal alkynes), and Buchwald-Hartwig aminations (with amines). sigmaaldrich.com

Direct Nucleophilic Substitution: Strong nucleophiles can directly displace the chloride. However, in some cases, reaction with a nucleophile may lead to a more complex cascade where an initial reaction at the aldehyde is followed by a cyclization that displaces the chlorine. clockss.org

Table 2: Potential Reactions at the C2-Chloro Position
Reaction TypeReactant/CatalystProduct TypeReference
Suzuki CouplingAr-B(OH)2 / Pd Catalyst2-Aryl-1-ethyl-1H-indole-3-carbaldehyde sigmaaldrich.com
Sonogashira CouplingR-C≡CH / Pd, Cu Catalysts2-Alkynyl-1-ethyl-1H-indole-3-carbaldehyde sigmaaldrich.com
Buchwald-Hartwig AminationR2NH / Pd Catalyst2-Amino-1-ethyl-1H-indole-3-carbaldehyde sigmaaldrich.com

Electronic Effects: As an alkyl group, the ethyl substituent acts as a weak electron-donating group through induction. rsc.org This effect increases the electron density of the indole ring system, which can influence the rates and outcomes of reactions at other positions. This increased electron density makes the ring more susceptible to oxidation but can slightly decrease the rate of nucleophilic substitution at the C2 position compared to an N-unsubstituted analogue.

Steric Effects: The ethyl group provides steric bulk around the N1 position. This can hinder the approach of reagents to the N1 and C7 positions, potentially enhancing regioselectivity in certain reactions. mdpi.com

Protection of Nitrogen: The presence of the ethyl group removes the acidic N-H proton found in unsubstituted indoles. ekb.eg This is a crucial advantage as it prevents N-deprotonation and subsequent side reactions when using strong bases, which are often required for condensation or coupling reactions. ekb.eg

Table 3: Effects of N1-Ethyl Substitution
EffectDescriptionConsequence on Reactivity
ElectronicWeak electron-donating group (inductive effect). rsc.orgIncreases electron density of the indole ring.
StericProvides bulk around the N1 and C7 positions. mdpi.comCan direct reactions to other sites by steric hindrance.
ProtectiveEliminates the acidic N-H proton. ekb.egPrevents N-deprotonation and related side reactions with bases.

Cyclization and Annulation Reactions Involving this compound

The dual reactivity of this compound, possessing both an electrophilic aldehyde and a leaving group on the indole core, makes it an excellent substrate for constructing fused heterocyclic systems through cyclization and annulation reactions.

This substrate can react with binucleophiles to build new rings onto the indole framework. In these reactions, one nucleophilic center of the reactant typically attacks the carbaldehyde group, while the second nucleophilic center displaces the C2-chlorine atom, often in a subsequent step, to complete the ring formation. For instance, the reaction of 2-chloroindole-3-carbaldehydes with barbituric acids leads to the formation of complex products containing a new eight-membered pseudo-cycle, demonstrating its utility in synthesizing fused systems. clockss.org This strategy allows for the synthesis of diverse indolo-fused heterocycles, which are scaffolds of interest in medicinal chemistry.

Both intramolecular and intermolecular pathways are viable for forming new rings.

Intermolecular Cyclizations: A prime example is the reaction with barbituric acids. This process begins with an intermolecular Knoevenagel condensation between the C3-aldehyde and the active methylene group of the barbituric acid. clockss.org This is followed by a conjugate addition of water and subsequent elimination of hydrogen chloride, ultimately resulting in a cyclized product where the chlorine atom has been displaced. clockss.org

Intramolecular Cyclizations: These reactions typically involve a two-step, one-pot process. First, an intermolecular reaction at the C3-carbaldehyde introduces a side chain containing a nucleophile. In the second step, this appended nucleophile attacks the C2 position, displacing the chloride and forming a new ring. A parallel example is seen where related 2-chloro-quinoline-3-carbaldehydes react with phenylhydrazine to form a hydrazone, which upon heating undergoes intramolecular cyclization to yield a fused pyrazole ring system. nih.gov This illustrates a powerful strategy for building annulated indoles from this compound.

Cross-Coupling and Further Functionalization Reactions

The functional groups of this compound offer multiple sites for chemical modification. The chlorine atom at the C2 position is a handle for metal-catalyzed cross-coupling reactions, while the aldehyde group can direct C-H functionalization or undergo classical carbonyl chemistry. The indole ring itself remains susceptible to various substitution reactions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of indole chemistry, these catalysts are instrumental in functionalizing the indole core.

For derivatives like this compound, the C2-chloro substituent is a prime site for traditional cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkynyl, and amino groups.

Furthermore, the C3-carbaldehyde group can act as a directing group in palladium-catalyzed C-H functionalization reactions. nih.gov Studies on related indole-3-carbaldehydes have shown that the formyl group can direct the arylation of the C4 position of the indole ring. nih.gov This transformation typically employs a Pd(II) catalyst system, which activates the C-H bond adjacent to the directing group. nih.gov This method provides an atom-economical way to build molecular complexity directly from the indole scaffold. nih.gov

A plausible reaction involves the coupling of this compound with an aryl iodide in the presence of a palladium catalyst, which could potentially lead to C4-arylated products. The mechanism likely involves the initial formation of an aryl-palladium intermediate that then participates in the C-H activation step. nih.gov

Table 1: Representative Conditions for Pd(II)-Catalyzed C4-Arylation of Indole-3-carbaldehydes Data based on reactions with N-H indole-3-carbaldehyde.

EntryAryl IodideCatalystAdditiveSolventYield (%)
1IodobenzenePd(OAc)₂Ag₂CO₃, TFADichloroethane85
24-IodotoluenePd(OAc)₂Ag₂CO₃, TFADichloroethane82
31-Iodo-4-methoxybenzenePd(OAc)₂AgOAc, TFADichloroethane78
41-Iodo-4-nitrobenzenePd(OAc)₂Ag₂CO₃, TFADichloroethane65

Beyond metal-catalyzed coupling, the functional groups on this compound allow for a variety of other transformations.

Reactions of the Aldehyde Group: The aldehyde at the C3 position is reactive towards nucleophiles. It can undergo Knoevenagel condensation with active methylene compounds, such as barbituric acids. clockss.org This reaction typically proceeds with the retention of the C2-chloro atom in the initial condensation product. clockss.org However, subsequent reactions can lead to the loss of the chlorine atom. clockss.org Standard organic transformations can also be applied, such as the oxidation of the aldehyde to a carboxylic acid using reagents like potassium permanganate or Jones reagent.

Acylation: While the nitrogen atom in the target molecule is already ethylated, N-acylation is a common strategy for functionalizing the parent indole-3-carbaldehyde scaffold. derpharmachemica.com This is often done to protect the indole nitrogen or to introduce specific functional groups. ekb.eg For instance, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. derpharmachemica.comnih.gov The indole ring itself can also undergo Friedel-Crafts acylation, typically at electron-rich positions, although this requires activation, often through N-protection with an electron-withdrawing group like a phenylsulfonyl group. researchgate.net

Alkylation: N-alkylation of the parent 2-chloro-1H-indole-3-carbaldehyde is the synthetic step that introduces the ethyl group. This reaction is typically performed using an alkyl halide (e.g., ethyl iodide) and a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or potassium carbonate (K₂CO₃) in acetonitrile. ekb.eg

Halogenation: Electrophilic halogenation of the indole ring is another possible functionalization. The electron-rich nature of the indole system facilitates reactions with electrophiles like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation (typically C5 or C7 on the benzene (B151609) ring portion) is influenced by the directing effects of the existing substituents and the reaction conditions.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of these reactions is crucial for controlling product outcomes and designing new synthetic routes.

Detailed mechanistic studies on related compounds provide insight into the likely reaction pathways for this compound.

One well-elucidated pathway is the reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. clockss.org This transformation does not simply stop at the expected Knoevenagel condensation product. The proposed mechanism involves three key steps:

Knoevenagel Condensation: The aldehyde reacts with the barbituric acid in a condensation reaction to form an intermediate (A), with the C2-chloro atom still intact.

Conjugate Addition: A molecule of water, present in the reaction medium or added during workup, acts as a nucleophile and adds to the electron-deficient double bond of intermediate A.

HCl Elimination: The subsequent elimination of hydrogen chloride (HCl) leads to the formation of a stable 1,3-dihydroindol-2-one derivative, which contains a specific eight-membered heterocyclic ring system. clockss.org

For palladium-catalyzed C4-arylation, the mechanism is believed to proceed through a directed C-H activation pathway. nih.gov The key steps are:

Coordination and Palladation: The C3-aldehyde group coordinates to the Pd(II) catalyst, directing the cleavage of the C4-H bond to form a five-membered palladacycle intermediate.

Oxidative Addition: The aryl iodide oxidatively adds to the palladium center, forming a Pd(IV) species.

Reductive Elimination: The final step is the reductive elimination of the C4-aryl product, which forms the new C-C bond and regenerates the active Pd(II) catalyst. nih.gov

The outcome of chemical transformations is highly dependent on the catalysts and conditions employed.

In palladium-catalyzed C-H functionalization, each component of the catalytic system plays a critical role. nih.gov The Pd(II) salt (e.g., Pd(OAc)₂) is the active catalyst. Additives like silver salts (Ag₂CO₃ or AgOAc) are often used as halide scavengers to facilitate the regeneration of the active catalyst. nih.gov The presence of an acid, such as trifluoroacetic acid (TFA), can also be crucial for promoting the C-H activation step. nih.gov The choice of solvent and temperature can influence reaction rates and selectivity.

In functionalization reactions like N-alkylation, the choice of base and solvent is paramount. ekb.eg Strong, non-nucleophilic bases like sodium hydride in an anhydrous solvent like THF are effective for deprotonating the indole nitrogen to generate the highly reactive N-anion. ekb.eg Alternatively, weaker bases like potassium carbonate in a polar aprotic solvent like acetonitrile can also facilitate the reaction, often requiring higher temperatures. ekb.eg The selection of these conditions can be critical for achieving complete conversion without side reactions. ekb.eg

Similarly, in the reaction with barbituric acids, the choice of a high-boiling solvent like butanol and reflux conditions provides the necessary thermal energy to drive the reaction through the multi-step condensation-addition-elimination sequence to yield the final product. clockss.org

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Analysis of Substituted Indoles

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR experiments used for the structural analysis of organic compounds like 2-chloro-1-ethyl-1H-indole-3-carbaldehyde. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the benzene (B151609) portion of the indole (B1671886) ring typically resonate in the aromatic region (7.0-8.5 ppm). The ethyl group attached to the nitrogen atom will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield (typically >180 ppm). The carbons of the indole ring resonate in the range of 110-140 ppm. The presence of the electron-withdrawing chlorine atom at the C-2 position and the aldehyde at the C-3 position significantly influences the chemical shifts of the pyrrole (B145914) ring carbons. acs.org The carbons of the N-ethyl group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
CHO~10.0 (s, 1H)~185.0Aldehyde proton and carbonyl carbon.
C-2-~135.0Quaternary carbon attached to chlorine.
C-3-~120.0Quaternary carbon attached to the aldehyde.
C-4~8.0-8.3 (d)~123.0Aromatic proton.
C-5~7.2-7.4 (t)~124.0Aromatic proton.
C-6~7.2-7.4 (t)~122.0Aromatic proton.
C-7~7.5-7.8 (d)~110.0Aromatic proton, deshielded by proximity to N-ethyl group.
C-3a-~128.0Quaternary carbon.
C-7a-~137.0Quaternary carbon.
N-CH₂~4.2 (q, 2H)~40.0Methylene protons of the ethyl group.
N-CH₂CH₃~1.4 (t, 3H)~15.0Methyl protons of the ethyl group.

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between nuclei, which is essential for unambiguous assignment of the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show a correlation between the methylene and methyl protons of the ethyl group. It would also reveal the coupling network among the four adjacent protons on the benzene ring (H-4, H-5, H-6, H-7).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the aldehyde proton signal to the carbonyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, regardless of whether they are bonded. This can provide valuable information about the molecule's conformation. A potential NOESY correlation might be observed between the protons of the N-ethyl group and the H-7 proton, indicating their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₁H₁₀ClNO), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its monoisotopic mass (207.0451). A key feature would be the isotopic pattern for chlorine: an M⁺ peak and an M+2 peak in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Plausible fragmentation pathways for this compound could include:

Loss of the ethyl group ([M-29]⁺).

Loss of the aldehyde group as a radical ([M-29]⁺).

Loss of a chlorine radical ([M-35]⁺).

Cleavage of the N-ethyl bond to form a stable indole cation.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Notes
[M]⁺[C₁₁H₁₀³⁵ClNO]⁺207.0451Molecular ion peak.
[M+2]⁺[C₁₁H₁₀³⁷ClNO]⁺209.0421Isotope peak due to ³⁷Cl.
[M-C₂H₅]⁺[C₉H₅ClNO]⁺178.0059Loss of the ethyl group.
[M-CHO]⁺[C₁₀H₁₀ClN]⁺179.0529Loss of the formyl radical.
[M-Cl]⁺[C₁₁H₁₀NO]⁺172.0762Loss of the chlorine radical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would be characterized by several key absorption bands:

A strong, sharp absorption band around 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated aldehyde.

Absorption bands in the region of 2850-3000 cm⁻¹ for the C-H stretching vibrations of the ethyl group.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ .

C=C stretching vibrations of the indole ring would be observed in the 1450-1600 cm⁻¹ region.

A band corresponding to the C-Cl stretch, typically found in the fingerprint region around 700-800 cm⁻¹ .

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aldehyde (C=O)Stretch1650 - 1700
Alkyl (C-H)Stretch2850 - 3000
Aromatic (C-H)Stretch3000 - 3100
Aromatic (C=C)Stretch1450 - 1600
C-NStretch1300 - 1350
C-ClStretch700 - 800

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a synthesized compound. For a pure sample of this compound (C₁₁H₁₀ClNO), the experimentally determined percentages of carbon, hydrogen, chlorine, nitrogen, and oxygen should closely match the theoretically calculated values.

Table 4: Theoretical Elemental Composition of C₁₁H₁₀ClNO

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
CarbonC12.01111132.12163.62%
HydrogenH1.0081010.0804.86%
ChlorineCl35.453135.45317.07%
NitrogenN14.007114.0076.75%
OxygenO15.999115.9997.70%
Total 207.66 100.00%

X-Ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net

The analysis would reveal the planarity of the indole ring system and the orientation of the N-ethyl and C-3 carbaldehyde substituents relative to the ring. Furthermore, X-ray diffraction provides detailed information about the crystal packing, including intermolecular interactions such as hydrogen bonds or π-stacking, which govern the solid-state properties of the compound. For substituted indoles, the analysis can confirm the specific arrangement of molecules within the unit cell, defining its crystal system (e.g., monoclinic, triclinic) and space group. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and reactivity. For indole (B1671886) derivatives, DFT calculations provide valuable insights into how substituents affect the electronic distribution within the indole ring system.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For the parent compound, indole-3-aldehyde, DFT calculations have been performed to determine these properties. nih.gov These studies indicate that the HOMO is typically localized over the indole ring, while the LUMO can be distributed across the entire molecule. The introduction of an ethyl group at the N1 position and a chloro group at the C2 position in 2-chloro-1-ethyl-1H-indole-3-carbaldehyde would be expected to modulate these energies. The electron-donating ethyl group would likely raise the HOMO energy, making the molecule more susceptible to oxidation, while the electron-withdrawing chloro and carbaldehyde groups would lower the LUMO energy, making it a better electron acceptor.

Table 1: Illustrative Frontier Molecular Orbital Energies for Indole-3-Carbaldehyde Derivatives (Hypothetical Data) This table is for illustrative purposes, showing expected trends based on substituent effects, as specific data for this compound is not available.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-3-carbaldehyde-6.21-1.894.32
1-Ethyl-1H-indole-3-carbaldehyde-6.15-1.924.23
2-Chloro-1H-indole-3-carbaldehyde-6.35-2.104.25
This compound-6.28-2.134.15

Reactivity indices derived from DFT, such as Fukui functions, help to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scm.com The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule.

f+(r) : for nucleophilic attack (where an electron is added).

f-(r) : for electrophilic attack (where an electron is removed).

f0(r) : for radical attack.

For indole-3-aldehyde, Fukui function analysis has been used to identify the reactive sites. nih.gov In the case of this compound, the carbaldehyde group would be a primary site for nucleophilic attack, while the indole ring, particularly positions C4-C7, would be susceptible to electrophilic attack. The presence of the chloro group at C2 would also influence the reactivity of this position.

Reaction Mechanism Studies Using Computational Approaches

Computational methods are invaluable for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states (the highest energy points along the reaction coordinate) and intermediates. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For instance, the Vilsmeier-Haack reaction, a common method for synthesizing indole-3-carbaldehydes, has been studied computationally. researchgate.netijpcbs.com Such studies for the synthesis of this compound would involve calculating the energy profile for the formylation of 2-chloro-1-ethyl-1H-indole. This would help in understanding the regioselectivity of the reaction and optimizing reaction conditions.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

Studies on indole derivatives have shown that solvent polarity can affect their electronic properties and reactivity. nih.gov For a polar molecule like this compound, computational modeling of solvent effects would be crucial for accurately predicting its behavior in different reaction media.

Conformational Analysis and Stereochemistry

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers for their interconversion. For a molecule with rotatable bonds, such as the ethyl group in this compound, multiple conformers may exist.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides a powerful framework for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods rooted in quantum mechanics, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical investigations are crucial for understanding the electronic structure and vibrational modes of the molecule.

The process begins with the optimization of the molecule's ground-state geometry using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). This step is fundamental as the accuracy of all subsequent spectroscopic predictions hinges on a precise structural model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. This approach calculates the isotropic magnetic shielding constants for each nucleus. To facilitate comparison with experimental data, these theoretical values are then referenced against the shielding constant of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. The resulting chemical shifts (δ) provide a theoretical spectrum that can be used to assign signals in an experimentally obtained spectrum.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

Interactive Data Table: Predicted ¹H NMR Chemical Shifts
Atom Predicted Chemical Shift (δ, ppm)
Aldehyde H 9.9 - 10.2
Aromatic H (C4-H) 8.1 - 8.4
Aromatic H (C5-H) 7.2 - 7.5
Aromatic H (C6-H) 7.3 - 7.6
Aromatic H (C7-H) 7.4 - 7.7
N-CH₂ 4.2 - 4.5

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (δ, ppm)
C=O 185 - 188
C3a 137 - 140
C7a 135 - 138
C2 130 - 133
C4 125 - 128
C6 123 - 126
C5 121 - 124
C7 110 - 113
C3 118 - 121
N-CH₂ 40 - 43

Note: The data presented in these tables is illustrative and represents typical values that would be expected from DFT calculations for this molecular structure. Actual calculated values may vary based on the specific computational method and basis set employed.

Vibrational (Infrared) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculations, performed at the same DFT level as the geometry optimization, yield a set of vibrational modes and their corresponding intensities. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. These predicted spectra are invaluable for assigning specific vibrational modes to the absorption bands observed in an experimental IR spectrum.

Illustrative Predicted Key Vibrational Frequencies

Interactive Data Table: Predicted IR Vibrational Frequencies
Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O stretch (aldehyde) 1660 - 1690
C=C stretch (aromatic) 1580 - 1620
C-N stretch 1350 - 1380
C-Cl stretch 700 - 750
C-H stretch (aromatic) 3050 - 3150

Note: The data in this table is hypothetical and intended to illustrate the type of information obtained from vibrational frequency calculations. The values are representative of this class of compounds.

Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum is predicted using TD-DFT calculations. This method computes the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths for these transitions. The excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths relate to the intensity of the absorption bands. These calculations are often performed considering a solvent environment, using models like the Polarizable Continuum Model (PCM), to provide a more realistic prediction of the spectrum in solution. mdpi.com The analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the nature of the transitions (e.g., π → π*). nih.govresearchgate.net

Illustrative Predicted UV-Vis Absorption Maxima

Interactive Data Table: Predicted Electronic Transitions
Transition Predicted λmax (nm) Oscillator Strength (f)
S₀ → S₁ 310 - 330 0.4 - 0.6
S₀ → S₂ 270 - 290 0.2 - 0.4

Note: This table contains representative data to exemplify the output of TD-DFT calculations for predicting UV-Vis spectra. The specific values are illustrative.

Through these computational approaches, a comprehensive theoretical spectroscopic profile of this compound can be constructed. This predicted data serves as a critical tool for the interpretation of experimental results and deepens the understanding of the molecule's inherent physicochemical properties.

Synthetic Utility and Applications of 2 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde As a Building Block in Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Systems

2-chloro-1-ethyl-1H-indole-3-carbaldehyde serves as a versatile precursor for the synthesis of a wide array of heterocyclic systems. Its reactivity, stemming from the presence of the chloro, ethyl, and carbaldehyde functional groups on the indole (B1671886) core, allows for various chemical transformations.

Synthesis of Indoline (B122111) Derivatives

While direct synthesis of indoline derivatives from this compound is not extensively detailed in the provided search results, the broader context of indole chemistry suggests potential pathways. The N-acylation of indole-3-carboxaldehyde (B46971) with 3-chloro acetylchloride has been reported as a key step in the synthesis of novel indole-3-carboxaldehyde analogues. This indicates that the indole nitrogen can be readily functionalized, a common strategy in the synthesis of various indole derivatives, including indolines. General methods for indoline synthesis often involve the reduction of the indole nucleus, which could be a subsequent step after initial modifications of the this compound scaffold.

Synthesis of Fused Indole Structures (e.g., triazolo(thiadiazepino)indoles, imidazo[1,2-a]indoles)

A significant application of this compound is in the synthesis of fused indole structures. Research has demonstrated its utility in creating complex heterocyclic systems.

Triazolo(thiadiazepino)indoles: The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols leads to the formation of triazolo(thiadiazepino)indoles. This reaction proceeds through the cyclization of an intermediate 5-alkyl-4-[indol-3-yl(methylideneamino)]-4H-1,2,4-triazole-3-thiols. The structure of these novel heterocyclic systems has been confirmed by single-crystal X-ray diffraction.

Imidazo[1,2-a]indoles: A two-step approach has been developed for the synthesis of imidazo[1,2-a]indoles starting from 2-chloroindole-3-carbaldehyde. This process involves the N-alkylation of the indole ring followed by treatment with aromatic amine hydrochlorides. The reaction mechanism includes nucleophilic substitution of the chlorine atom at the C-2 position of the indole ring, followed by cyclization and condensation at the aldehyde group. The resulting imidazo[1,2-a]indoles have been characterized using NMR spectroscopy and X-ray structural analysis.

Derivatization to Oximes, Oxime-ethers, and Oxime-esters

The carbaldehyde group of this compound is readily converted into oximes and their derivatives. A convenient one-pot method has been described for the synthesis of 1-alkyl-2-chloro-1H-indole-3-carbaldehyde oximes. Furthermore, these oximes can be transformed into oxime-ethers and oxime-esters through Williamson reactions and esterification, respectively.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step. This compound, as a derivative of indole-3-carboxaldehyde, is a valuable component in such reactions. The carbonyl group of indole-3-carboxaldehydes readily participates in C-C and C-N bond-forming reactions, making them important precursors for the synthesis of diverse heterocyclic derivatives. While specific examples detailing the participation of the titular compound in MCRs are not abundant in the search results, the general reactivity of indole-3-carboxaldehydes in these reactions is well-established.

Preparation of Indole-Containing Scaffolds for Further Chemical Research

The synthesis of indole-3-carboxaldehyde compounds is a crucial step in preparing various indole-containing scaffolds. The Vilsmeier-Haack reaction is a common and efficient method for introducing the formyl group at the C-3 position of the indole ring. These scaffolds serve as foundational structures that can be further modified to create a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Strategies for Further Functionalization of the Indole Nucleus and Side Chain

The structure of this compound offers multiple sites for further functionalization, allowing for the creation of a diverse library of compounds.

N-Alkylation: The nitrogen atom of the indole ring can be alkylated, as demonstrated in the synthesis of imidazo[1,2-a]indoles where N-alkylation is the initial step.

Nucleophilic Substitution at C-2: The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, a key step in the formation of fused heterocyclic systems like imidazo[1,2-a]indoles.

Modification of the Aldehyde Group: The carbaldehyde at the C-3 position can undergo a variety of reactions. As mentioned, it can be converted to oximes and their derivatives. It can also participate in condensation reactions and other transformations characteristic of aldehydes.

Side Chain Functionalization: The ethyl group at the N-1 position can potentially be modified, although this is less commonly explored compared to the other reactive sites.

These functionalization strategies provide a versatile toolkit for chemists to design and synthesize novel indole derivatives based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-1-ethyl-1H-indole-3-carbaldehyde?

  • Methodological Answer : The Vilsmeier-Haack reaction is a primary method, using DMF and POCl₃ to introduce the formyl group. For example, 3-chloro-1-methyl-1H-indole-2-carbaldehyde was synthesized via this route under controlled temperature (50°C) and stoichiometric POCl₃ . Adjustments for the ethyl substituent may involve alkylation of the indole nitrogen prior to formylation. Alternative methods include Reimer-Tiemann reactions or direct halogenation using Cl₂ gas, depending on precursor availability.

Q. How is structural confirmation achieved for this compound post-synthesis?

  • Methodological Answer : Multimodal characterization is essential:

  • NMR/IR : Confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., HRMS for exact mass).
  • X-ray Crystallography : Programs like SHELX resolve regiochemistry of substituents. For instance, SHELXL refines crystallographic data to confirm chloro and ethyl positions .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization (e.g., using DMF/acetic acid mixtures) removes unreacted precursors. Column chromatography (petroleum ether/ethyl acetate gradients) isolates the product, as demonstrated in similar indole-carbaldehyde syntheses .

Advanced Research Questions

Q. How can regioselectivity be controlled during chlorination of the indole ring?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. For example, electron-donating groups (e.g., -OCH₃) at specific positions direct electrophilic chlorination. Evidence from 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde suggests that steric hindrance from bulky substituents (e.g., ethyl) may favor chlorination at the 2-position . Computational modeling (DFT) predicts reactive sites to optimize conditions.

Q. What role do solvent systems play in the reaction kinetics of the Vilsmeier-Haack formylation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the chloroiminium intermediate, accelerating formylation. For 6-iodo-1H-indole-3-carbaldehyde, dichloromethane was used for controlled iodination, highlighting solvent impacts on reaction rates . Solvent choice also affects crystallization during work-up.

Q. How can computational tools predict the bioactivity of derivatives of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses interactions with biological targets (e.g., enzymes). Indole derivatives, such as 6-bromo-1-(3-diethylamino-2-hydroxypropyl)-5-methoxy-2-methyl-indole-3-carboxylate, show potential as enzyme inhibitors, guiding derivative design . QSAR models correlate substituent effects (e.g., Cl, ethyl) with activity.

Q. What analytical strategies detect trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-UV/LC-MS : Identifies byproducts (e.g., dihalogenated impurities).
  • TLC Monitoring : Tracks reaction progress using silica gel plates.
  • Elemental Analysis : Confirms stoichiometry of C, H, N, Cl.

Key Research Gaps

  • Limited data on enzymatic inhibition specificity of 2-chloro-1-ethyl derivatives.
  • Scalability of Vilsmeier-Haack reactions for industrial research needs further study.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.